2-Bromo-3-chloro-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation at c-3 with lda, followed by trapping with carbon dioxide, providing the corresponding nicotinic acid .
Biochemical Pathways
It’s used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Pharmacokinetics
The compound’s water insolubility suggests that it may have low bioavailability.
Result of Action
Its use in the synthesis of kinase inhibitors suggests that it may have a role in modulating cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the reaction of 3-chloro-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.
Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of these products.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds that require precise structural features for their desired activity.
Biological Activity
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its chemical reactivity and solubility, making it a valuable building block in the synthesis of bioactive molecules.
- Molecular Formula : C6H2BrClF3N
- Structural Features : The compound contains bromine and chlorine atoms along with a trifluoromethyl group, contributing to its unique electronic properties.
The biological activity of this compound primarily involves its interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression. The trifluoromethyl group enhances the compound's ability to modulate enzyme activities, which can lead to altered gene expression patterns, impacting processes such as differentiation and apoptosis.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Histone Deacetylase Inhibition : It serves as a precursor in the synthesis of histone deacetylase inhibitors, which are potential therapeutic agents for diseases like Huntington's disease and various cancers.
- Anticancer Properties : The compound has shown promise in drug discovery for anticancer applications, demonstrating activity against several cancer cell lines .
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of this compound and its derivatives:
- Antitumor Activity :
- Enzyme Inhibition :
Comparative Analysis of Similar Compounds
The following table summarizes key characteristics of structurally similar compounds to highlight their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Similar halogen substitutions | Anticancer activity |
2-Chloro-4-(trifluoromethyl)pyridine | Trifluoromethyl group present | Varying biological activity |
3-Chloro-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Potential use in synthetic pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests challenges due to its water insolubility, which may affect its bioavailability in therapeutic applications. However, modifications to improve solubility could enhance its efficacy as a drug candidate .
Properties
IUPAC Name |
2-bromo-3-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILQWGAMYJUHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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